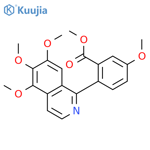

A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines

,

Beilstein Journal of Organic Chemistry,

2017,

13,

1564-1571

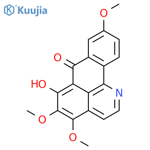

![6H-Dibenzo[de,h]quinolin-6-one, 4,5,7,9-tetramethoxy- structure](https://it.kuujia.com/scimg/cas/100009-81-2x500.png)